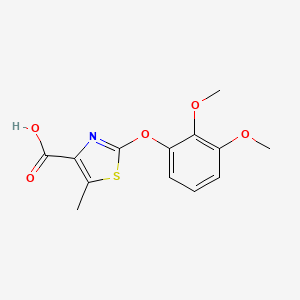

2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,3-dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c1-7-10(12(15)16)14-13(20-7)19-9-6-4-5-8(17-2)11(9)18-3/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMHMRZXFBZIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)OC2=CC=CC(=C2OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Attachment of the Dimethoxyphenoxy Group: The dimethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The thiazole ring and the phenoxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products

Oxidation: Products include 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxaldehyde or 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid.

Reduction: Products include 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-methanol or 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxaldehyde.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share structural motifs with the target molecule but differ in substituent types, positions, or thiazole ring substitution patterns:

Analysis of Substituent Effects

Aryl Group Modifications

- Electron-Donating vs. In contrast, 2,6-difluoro () and 2,3-dichloro () substituents withdraw electron density, which may enhance the acidity of the carboxylic acid group and alter binding affinity .

Thiazole Ring Substitution

- Methyl Group Position :

- Carboxylic Acid Position: A carboxylic acid at position 4 (target compound) vs.

Molecular Weight and Lipophilicity

Biological Activity

Overview

2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole carboxylic acid derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound features a thiazole ring and a carboxylic acid group, which contribute to its reactivity and biological interactions.

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₃NO₅S

- CAS Number: 1228552-10-0

- InChI Key: FXMHMRZXFBZIMF-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the broth dilution technique.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus cereus | 75 |

| Klebsiella pneumoniae | 200 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal pathogens. Studies have reported effective inhibition of fungal growth at varying concentrations.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 60 |

| Aspergillus niger | 80 |

| Fusarium oxysporum | 90 |

The antifungal efficacy indicates that this compound may serve as a potential treatment option for fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. It has demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Case Study:

A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results showed that treatment with the compound led to:

- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 25 µM.

- Apoptosis Induction: Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, making it a promising candidate for cancer therapy.

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Receptor Modulation: It could also modulate receptor activity related to cell signaling pathways in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling reactions between thiazole carboxylic acid derivatives and substituted phenoxy groups. For example, intermediate 5-methyl-1,3-thiazole-4-carboxylic acid can be activated using coupling agents (e.g., EDC/HOBt) and reacted with 2,3-dimethoxyphenol under inert conditions (N₂ atmosphere). Purification via recrystallization (e.g., using DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 2,3-positions on the phenoxy ring, methyl group on the thiazole) .

- FTIR : Identify functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, aromatic C-O-C for methoxy groups ~1250 cm⁻¹) .

- HPLC-UV/LC-MS : Assess purity (>95%) and detect degradation products .

Q. How do solubility properties influence experimental design for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. Pre-screen solvents for compatibility with assay buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the thiazole core and dimethoxyphenoxy group?

- Methodological Answer :

- Use a 1.2–1.5 molar excess of 2,3-dimethoxyphenol to drive the reaction to completion.

- Activate the carboxylic acid with carbodiimide reagents (e.g., DCC) in DMF at 0–5°C to minimize side reactions.

- Monitor reaction progress via TLC (silica plates, UV visualization) or inline FTIR for real-time tracking of intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer :

- Perform comparative assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines).

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing methoxy groups with halogens) to isolate key pharmacophores .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., fungal CYP51) .

Q. How can degradation of the compound during biological assays be mitigated?

- Methodological Answer :

- Store the compound at –20°C under argon to prevent oxidation.

- Include stabilizers (e.g., 0.1% BSA in buffer) during cell-based assays.

- Validate stability using LC-MS over 24-hour incubation periods in assay media .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.

- Simulate Fukui indices to identify electrophilic/nucleophilic sites on the thiazole ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for similar thiazole-carboxylic acid derivatives?

- Methodological Answer :

- Verify purity using HPLC and differential scanning calorimetry (DSC).

- Compare crystallization solvents (e.g., ethanol vs. acetonitrile), as polymorphic forms can alter melting points .

Q. Why do some studies report weak antifungal activity for this compound, while others show potency in analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.